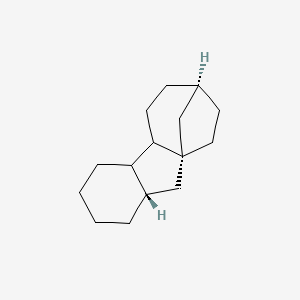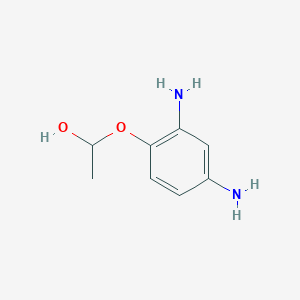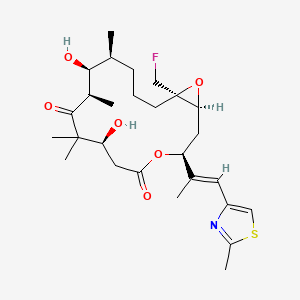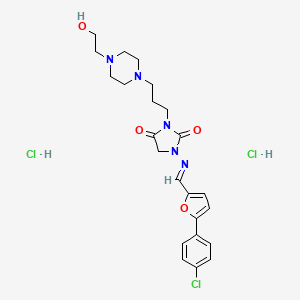![molecular formula C6H8O6 B1244576 (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)
(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ascórbico, comúnmente conocido como vitamina C, es una vitamina soluble en agua que se encuentra en diversas frutas y verduras, especialmente en los cítricos. Es un nutriente esencial para los humanos y algunas otras especies animales que no pueden sintetizarlo endógenamente. El ácido ascórbico desempeña un papel crucial en la reparación de tejidos, la formación de colágeno y la producción enzimática de ciertos neurotransmisores. También actúa como antioxidante, protegiendo contra el daño de las especies reactivas de oxígeno .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido ascórbico se puede sintetizar a través de varias rutas químicas. Uno de los métodos más comunes es el proceso de Reichstein, que implica la hidrogenación de D-glucosa a D-sorbitol, seguido de la oxidación a L-sorbosa. Luego, este se convierte en ácido 2-ceto-L-gulónico, que se lactoniza para producir ácido ascórbico .
Métodos de Producción Industrial: Además del proceso de Reichstein, la producción industrial moderna a menudo emplea la fermentación microbiana. Este método utiliza bacterias modificadas genéticamente para convertir la D-glucosa directamente en ácido 2-ceto-L-gulónico, que luego se convierte químicamente en ácido ascórbico. Este proceso es más respetuoso con el medio ambiente y rentable en comparación con la síntesis química tradicional .
Tipos de Reacciones:
Oxidación: El ácido ascórbico se oxida fácilmente a ácido deshidroascórbico en presencia de agentes oxidantes como el yodo o los iones férricos. Esta reacción es reversible, y el ácido deshidroascórbico se puede reducir de nuevo a ácido ascórbico.
Reducción: El ácido ascórbico actúa como un agente reductor y puede reducir iones metálicos como el hierro y el cobre de sus estados de oxidación más altos a los más bajos.
Sustitución: El ácido ascórbico puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos hidroxilo.
Reactivos y Condiciones Comunes:
Oxidación: Yodo, cloruro férrico e yodato de potasio en condiciones ácidas.
Reducción: Iones metálicos como cloruro férrico y sulfato cúprico.
Sustitución: Diversos nucleófilos en condiciones ligeramente ácidas o básicas.
Productos Principales:
Oxidación: Ácido deshidroascórbico.
Reducción: Iones metálicos reducidos (por ejemplo, iones ferrosos a partir de iones férricos).
Sustitución: Derivados del ácido ascórbico sustituidos
Aplicaciones Científicas De Investigación
El ácido ascórbico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como agente reductor en la síntesis de nanopartículas metálicas y otras reacciones químicas.
Biología: Esencial para la síntesis de colágeno, la cicatrización de heridas y la función inmunitaria.
Medicina: Se utiliza para prevenir y tratar el escorbuto, mejorar la absorción de hierro y como antioxidante para reducir el estrés oxidativo.
Industria: Se emplea como aditivo alimentario para prevenir la oxidación, en cosméticos por sus propiedades antioxidantes y en productos farmacéuticos como agente estabilizador .
Mecanismo De Acción
El ácido ascórbico ejerce sus efectos principalmente a través de su papel como antioxidante. Dona electrones para neutralizar las especies reactivas de oxígeno, evitando así el daño celular. También actúa como cofactor para varias enzimas implicadas en la síntesis de colágeno, la biosíntesis de carnitina y la producción de neurotransmisores. Los objetivos moleculares incluyen enzimas como la prolil hidroxilasa y la lisil hidroxilasa, que son cruciales para la maduración del colágeno .
Comparación Con Compuestos Similares
El ácido ascórbico a menudo se compara con otros antioxidantes como:
Ascorbato de Sodio: Una forma menos ácida de vitamina C, a menudo utilizada en suplementos dietéticos.
Ácido Deshidroascórbico: La forma oxidada del ácido ascórbico, que se puede reducir de nuevo a ácido ascórbico en el cuerpo.
Trolox: Un análogo soluble en agua de la vitamina E, utilizado como estándar en ensayos antioxidantes.
Ácido Gálico: Un compuesto fenólico con propiedades antioxidantes, que se encuentra comúnmente en el té y otras plantas.
Singularidad: El ácido ascórbico es único en su doble función como antioxidante y cofactor para reacciones enzimáticas. Su capacidad para donar electrones y neutralizar los radicales libres lo convierte en un potente antioxidante, mientras que su participación en la síntesis de colágeno y otras vías metabólicas destaca su importancia para mantener la salud general .
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3?,5+/m0/s1 |
Clave InChI |
KRGQEOSDQHTZMX-IGCYCDGOSA-N |
SMILES isomérico |
C([C@@H]([C@@H]1C(C(=O)C(=O)O1)O)O)O |
SMILES canónico |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)


![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)
![[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1244513.png)


